Dactolisib

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dactolisib umfasst mehrere Schritte, beginnend mit der Herstellung des Imidazoquinolin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Imidazoquinolin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion mit geeigneten Vorläufern erreicht.

Funktionalisierung: Der Imidazoquinolin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Gewährleistung einer hohen Ausbeute und Reinheit des Endprodukts.

Einsatz effizienter Katalysatoren und Reagenzien: Um die Kosten und die Umweltbelastung zu minimieren.

Reinigungsprozesse: Wie Kristallisation und Chromatographie, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dactolisib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Es können verschiedene Substitutionsreaktionen durchgeführt werden, um verschiedene Substituenten am Imidazoquinolin-Kern einzuführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: Einschließlich Halogenierungsmittel und Nucleophile für Substitutionsreaktionen.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Chinolin-N-Oxiden führen, während die Reduktion verschiedene reduzierte Derivate des Imidazoquinolin-Kerns erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Dactolisib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wird auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Brustkrebs, neuroendokrine Pankreastumoren und Glioblastome. .

Studien zur Zellsignaltransduktion: This compound wird verwendet, um den PI3K/mTOR-Signalweg zu untersuchen, der für das Verständnis von Zellwachstum, Proliferation und Überlebensmechanismen von entscheidender Bedeutung ist.

Arzneimittelentwicklung: Forscher untersuchen this compound als Leitverbindung für die Entwicklung neuer Therapeutika, die auf die PI3K- und mTOR-Signalwege abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die katalytische Aktivität von PI3K und mTOR hemmt. Es bindet an die ATP-Bindungstasche dieser Kinasen und verhindert so deren Aktivierung und die anschließende Signaltransduktion. Diese Hemmung stört wichtige zelluläre Prozesse wie Proteinsynthese, Zellwachstum und -überleben, was zur Unterdrückung des Tumorwachstums und der Proliferation führt .

Wirkmechanismus

Dactolisib exerts its effects by inhibiting the catalytic activities of PI3K and mTOR. It binds to the ATP-binding cleft of these kinases, preventing their activation and subsequent signaling. This inhibition disrupts key cellular processes such as protein synthesis, cell growth, and survival, leading to the suppression of tumor growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Torin2: Ein weiterer dualer PI3K/mTOR-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

Voxtalisib: Ein PI3K/mTOR-Inhibitor, der in Kombination mit anderen Therapeutika zur Krebsbehandlung eingesetzt wird.

Einzigartigkeit von Dactolisib

This compound ist einzigartig aufgrund seiner dualen Hemmung sowohl von PI3K als auch von mTOR, was ein breiteres Wirkungsspektrum bietet als Verbindungen, die nur einen dieser Signalwege angreifen. Diese duale Hemmung erhöht sein Potenzial für die Behandlung von Krebsarten, die für ihr Wachstum und Überleben sowohl auf PI3K- als auch auf mTOR-Signale angewiesen sind .

Biologische Aktivität

Dactolisib, also known as NVP-BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of critical signaling pathways that promote tumor growth and survival, making it a promising candidate for cancer therapy.

This compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking both PI3K and mTOR, this compound disrupts the signaling cascade that leads to cancer cell survival and proliferation.

- Inhibition of PI3K : this compound prevents the phosphorylation of Akt, a key player in promoting cell survival.

- Inhibition of mTOR : By inhibiting mTORC1 and mTORC2, this compound reduces protein synthesis and induces autophagy, further contributing to its anti-cancer effects.

Preclinical Studies

-

Glioblastoma Multiforme (GBM) :

- A study demonstrated that this compound significantly inhibits cell viability in GBM cell lines (A172, SHG44, T98G) and enhances the efficacy of temozolomide (TMZ) combined with radiotherapy (RT) .

- In vivo studies using an orthotopic xenograft model showed that this compound treatment resulted in prolonged survival compared to control groups .

-

Non-Small Cell Lung Cancer (NSCLC) :

- Research indicates that combining this compound with sericin or vitamin D enhances its anticancer activity against NSCLC cells (A549 and H460) while potentially reducing the required dosage .

- The combination therapy exhibited significant apoptotic activity as evidenced by increased caspase-3 levels.

Clinical Studies

A Phase Ib study assessed the safety and tolerability of this compound in patients with advanced solid tumors. The study reported several adverse events including nausea, diarrhea, and mucositis. Notably, the maximum tolerated dose (MTD) was exceeded in one cohort leading to early termination of the trial .

Anti-Allergic Activity

This compound has also been investigated for its anti-allergic properties. In a mouse model sensitized with ovalbumin (OVA), this compound administration significantly reduced serum anti-OVA antibodies and attenuated anaphylactic responses . This suggests a broader therapeutic potential beyond oncology.

Summary of Findings

Case Study 1: Glioblastoma Treatment

In a preclinical study involving GBM cell lines, this compound was shown to enhance the apoptotic effects of TMZ combined with RT. The study utilized microarray analysis to confirm changes at the protein level, revealing downregulation of Bcl-2 and upregulation of p27, indicating a shift towards apoptosis in treated cells .

Case Study 2: Combination Therapy in NSCLC

A recent investigation into the combination of sericin and this compound revealed improved binding affinities and reduced IC50 values for lung cancer cells compared to monotherapy. This suggests that combining agents can enhance therapeutic efficacy while minimizing side effects associated with higher doses of this compound alone .

Eigenschaften

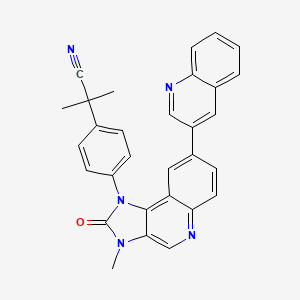

IUPAC Name |

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKUKXHTYWRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238599 | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-65-7 | |

| Record name | BEZ 235 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915019-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dactolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-BEZ235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.